molecular formula C17H17N3O6S B2721677 ethyl 4-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate CAS No. 946332-49-6

ethyl 4-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate

Cat. No. B2721677
M. Wt: 391.4
InChI Key: GOEBEZHPZPZUAN-UHFFFAOYSA-N
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Description

This compound is a novel triazole-pyrimidine hybrid . It has been studied for its potential neuroprotective and anti-neuroinflammatory properties .


Synthesis Analysis

The compound was synthesized as part of a series of novel triazole-pyrimidine-based compounds . The synthesis involved a reaction mixture that was cooled to room temperature, and the obtained solid was filtered, washed with cold water, and dried under vacuum to afford the pure intermediate .


Molecular Structure Analysis

The molecular structure of the compound was characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound were carried out in a round bottom flask . Piperazine was added to a solution of the intermediate and potassium carbonate in CHCl3 at room temperature .

Scientific Research Applications

Synthetic Methods and Chemical Properties

A New Route to Pyrimido-Benzimidazole Carboxylates M. Meziane et al. (1998) developed a solvent-free preparation method for ethyl 1-oxo (or thioxo)-1,2-dihydropyrimido[1,6a]benzimidazol-4-carboxylates from various isocyanates and isothiocyanates, including a derivative closely related to the requested compound. This method emphasizes efficiency and environmental friendliness due to its solvent-free nature ChemInform.

Ionic Liquid Mediated Synthesis A. P. Nikalje et al. (2017) reported the synthesis of novel chromone-pyrimidine coupled derivatives using ionic liquids as eco-friendly catalysts. This synthesis pathway might be applicable or adaptable to the synthesis of the requested compound, highlighting the role of green chemistry in creating heterocyclic compounds with potential biological activities Consensus.

Biological Activities and Applications

Antimicrobial and Antifungal Activities In the study by S. Tiwari et al. (2018), derivatives of ethyl 4-(6-substituted-4-oxo-4H-chromen-3-yl)-6-methyl-2-thioxo/oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate showed significant antifungal and antibacterial activities. This demonstrates the potential of such compounds in developing new antimicrobial agents, with specific derivatives exhibiting potent activity against various pathogens Molecules.

Cytotoxic Activity Marcin Stolarczyk et al. (2018) synthesized novel 4-thiopyrimidine derivatives and evaluated their cytotoxic activity. Although this study does not directly involve the specific compound , it underscores the research interest in pyrimidine derivatives for potential therapeutic applications, including cancer treatment Acta Crystallographica Section C.

properties

CAS RN

946332-49-6

Product Name

ethyl 4-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate

Molecular Formula

C17H17N3O6S

Molecular Weight

391.4

IUPAC Name

ethyl 4-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C17H17N3O6S/c1-3-24-16(22)14-9(2)18-17(23)20-15(14)27-7-13(21)19-10-4-5-11-12(6-10)26-8-25-11/h4-6H,3,7-8H2,1-2H3,(H,19,21)(H,18,20,23)

InChI Key

GOEBEZHPZPZUAN-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(NC(=O)N=C1SCC(=O)NC2=CC3=C(C=C2)OCO3)C

solubility

not available

Origin of Product

United States

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